Technical Documentation Center

4-BROMO-5-CHLORO-1-METHYL-1H-1,2,3-TRIAZOLE Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-BROMO-5-CHLORO-1-METHYL-1H-1,2,3-TRIAZOLE
  • CAS: 1431984-03-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-bromo-5-chloro-1-methyl-1,2,3-triazole (CAS 1431984-03-0)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-bromo-5-chloro-1-methyl-1,2,3-triazole, a halogenated triazole derivative of significan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-5-chloro-1-methyl-1,2,3-triazole, a halogenated triazole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and draws logical inferences from structurally related analogs to present a detailed profile. The document covers physicochemical properties, plausible synthetic routes, expected reactivity, potential applications in drug discovery, and essential safety information. This guide is intended to serve as a valuable resource for researchers and scientists working with or considering the use of this and similar halogenated triazole scaffolds in their research and development endeavors.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its remarkable stability and versatile biological activities.[1][2] Triazole derivatives have been successfully incorporated into a wide array of therapeutic agents, demonstrating antifungal, antibacterial, antiviral, and anticancer properties.[2][3] The stability of the triazole ring to metabolic degradation, its ability to participate in hydrogen bonding, and its capacity to act as a bioisostere for other functional groups contribute to its prevalence in drug design.[1][4] The introduction of halogen substituents onto the triazole core, as seen in 4-bromo-5-chloro-1-methyl-1,2,3-triazole, provides synthetic handles for further functionalization and can significantly modulate the compound's physicochemical and biological properties.[4][5]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 4-bromo-5-chloro-1-methyl-1,2,3-triazole are not extensively reported. However, by examining data from its constituent parts and closely related analogs, we can establish a reliable estimated profile.

Property4-bromo-5-chloro-1-methyl-1,2,3-triazole1-Methyl-1,2,3-triazole[6]4,5-dibromo-1-methyl-1H-1,2,3-triazole[7]4,5-dichloro-1H-1,2,3-triazole[8]
CAS Number 1431984-03-016681-65-525537-64-81161354-58-0
Molecular Formula C₃H₃BrClN₃C₃H₅N₃C₃H₃Br₂N₃C₂HCl₂N₃
Molecular Weight 196.43 g/mol 83.09 g/mol 240.88 g/mol 137.95 g/mol
Melting Point Not reportedNot reportedNot reportedNot reported
Boiling Point Not reportedNot reportedNot reportedNot reported
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Soluble in water.[9]Likely soluble in polar organic solvents.Likely soluble in polar organic solvents.
Appearance Likely a solid at room temperature.Liquid.Solid.Solid.

Synthesis of 4-bromo-5-chloro-1-methyl-1,2,3-triazole

Proposed Synthetic Pathway

A feasible approach would be the sequential halogenation of 1-methyl-1H-1,2,3-triazole. Due to the directing effects of the N-methyl group and the triazole ring nitrogens, direct halogenation can be challenging and may lead to a mixture of products. A more controlled synthesis might involve a multi-step sequence starting from a pre-functionalized precursor. A plausible retrosynthetic analysis is depicted below.

Retrosynthesis Target 4-bromo-5-chloro-1-methyl-1,2,3-triazole Precursor1 4,5-Dihalo-1-methyl-1,2,3-triazole Intermediate Target->Precursor1 Halogenation Precursor2 1-Methyl-1,2,3-triazole Precursor1->Precursor2 Sequential Halogenation StartingMaterials Methyl Azide + Alkyne Precursor2->StartingMaterials [3+2] Cycloaddition

Caption: Retrosynthetic analysis for 4-bromo-5-chloro-1-methyl-1,2,3-triazole.

Exemplary Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on general methods for triazole synthesis and halogenation.[12] It should be optimized and validated experimentally.

Step 1: Synthesis of 1-Methyl-1,2,3-triazole

  • In a well-ventilated fume hood, prepare a solution of methyl azide in a suitable solvent (e.g., diethyl ether). Caution: Methyl azide is explosive and should be handled with extreme care.

  • To a solution of a suitable alkyne (e.g., acetylene or a protected equivalent) in an appropriate solvent, add the methyl azide solution.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the [3+2] cycloaddition. The progress of the reaction should be monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the crude 1-methyl-1,2,3-triazole is purified by distillation or chromatography.

Step 2: Halogenation to 4-bromo-5-chloro-1-methyl-1,2,3-triazole

  • To a solution of 1-methyl-1,2,3-triazole in a suitable solvent (e.g., dichloromethane or acetic acid), add a chlorinating agent (e.g., N-chlorosuccinimide, NCS) portion-wise at a controlled temperature (e.g., 0 °C).

  • After the initial chlorination, a brominating agent (e.g., N-bromosuccinimide, NBS) is added to the reaction mixture.

  • The reaction is stirred at room temperature or heated as necessary, with monitoring by TLC or GC-MS to follow the formation of the dihalogenated product.

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield pure 4-bromo-5-chloro-1-methyl-1,2,3-triazole.

Reactivity and Chemical Behavior

The reactivity of 4-bromo-5-chloro-1-methyl-1,2,3-triazole is dictated by the electronic properties of the triazole ring and the presence of two different halogen substituents. The triazole ring is an electron-deficient system, which influences the reactivity of the attached halogens.

The carbon-halogen bonds at the C4 and C5 positions are susceptible to nucleophilic substitution, providing a gateway for the introduction of various functional groups.[5][13] The differential reactivity of the C-Br and C-Cl bonds could potentially allow for selective functionalization. Generally, the C-Br bond is more reactive towards nucleophiles than the C-Cl bond.

Reactivity Triazole 4-bromo-5-chloro-1-methyl-1,2,3-triazole Product1 4-Substituted-5-chloro-1-methyl-1,2,3-triazole Triazole->Product1 Selective Substitution at C4 (more reactive C-Br) Product2 5-Substituted-4-bromo-1-methyl-1,2,3-triazole Triazole->Product2 Substitution at C5 (less reactive C-Cl) Product3 4,5-Disubstituted-1-methyl-1,2,3-triazole Product1->Product3 Further Substitution Nucleophile Nucleophile (Nu-) Nucleophile->Triazole

Caption: Expected nucleophilic substitution reactivity of 4-bromo-5-chloro-1-methyl-1,2,3-triazole.

This differential reactivity is a valuable tool in synthetic chemistry, enabling the stepwise introduction of different substituents to build molecular complexity.[4]

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,3-triazole core is a well-established pharmacophore in drug discovery.[1][2] Its incorporation into drug candidates is often associated with improved metabolic stability and favorable pharmacokinetic properties.[9] The presence of bromo and chloro substituents on the triazole ring of 4-bromo-5-chloro-1-methyl-1,2,3-triazole makes it a versatile building block for the synthesis of novel bioactive molecules.

This compound can serve as a scaffold for the development of inhibitors targeting a wide range of biological targets, including enzymes and receptors. The halogen atoms can be displaced by various nucleophiles to introduce pharmacophoric groups, or they can participate in metal-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.[4][14] The diverse biological activities reported for substituted triazoles, such as anticancer, antimicrobial, and antiviral effects, underscore the potential of this scaffold in the development of new therapeutic agents.[1][2][3]

Safety and Handling

Detailed toxicological data for 4-bromo-5-chloro-1-methyl-1,2,3-triazole are not available. However, based on the reactivity of halogenated organic compounds, it should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Direct contact with skin and eyes should be avoided, and inhalation of dust or vapors must be prevented. In case of accidental exposure, appropriate first-aid measures should be taken immediately.

Conclusion

4-bromo-5-chloro-1-methyl-1,2,3-triazole is a halogenated heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While specific experimental data for this molecule are scarce, this guide has provided a comprehensive overview of its likely properties, synthesis, and reactivity based on the well-established chemistry of related triazole derivatives. Its value lies in the versatile triazole scaffold combined with the synthetic handles provided by the two different halogen substituents, opening avenues for the creation of diverse molecular architectures with potential biological applications. Further experimental investigation into the properties and reactivity of this compound is warranted to fully unlock its potential in drug discovery and materials science.

References

  • Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. (n.d.). Retrieved from [Link]

  • 4,5-dibromo-1-methyl-1H-1,2,3-triazole. PubChem. (n.d.). Retrieved from [Link]

  • 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. (2025, August 10). IOSR Journal of Pharmacy and Biological Sciences.
  • Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues with High Potential for Chemical Modifications. (2025, August 7).
  • Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. (2023, June 27).
  • 1-Methyl-1,2,3-triazole. SpectraBase. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Biological Activities of New Symmetric Bis-1,2,3-Triazoles with Click Chemistry. (n.d.). PubMed.
  • Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system. (n.d.). Cardiff University.
  • Bioactivity of 1, 4-disubstituted 1, 2, 3-triazoles as cytotoxic agents against the various human cell lines. (2025, August 10).
  • Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. (n.d.).
  • First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. (2025, August 6).
  • 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. (n.d.). Retrieved from [Link]

  • Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts. (n.d.). Royal Society of Chemistry.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022, September 26).
  • 1H-1,2,3-Triazole. American Chemical Society. (2020, December 7). Retrieved from [Link]

  • 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o. (n.d.). Retrieved from [Link]

  • Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues with High Potential for Chemical Modifications. Sci-Hub. (n.d.). Retrieved from [Link]

  • Synthesis of some 4-substituted-2-(o-halogenophenyl)-1,2,3-triazoles. (1983, January 1). Wiley Online Library.
  • 4,5-dichloro-1H-1,2,3-triazole. PubChem. (n.d.). Retrieved from [Link]

  • The characteristic chemical shifts of methyl proton signals in 1 H NMR... - ResearchGate. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • 25537-64-8 | 4,5-Dibromo-1-methyl-1,2,3-triazole. AA Blocks. (n.d.). Retrieved from [Link]

  • Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. (2025, August 10).
  • Interpretation of mass spectra. (n.d.). Retrieved from [Link]

  • 1,2,4-Triazole. Wikipedia. (n.d.). Retrieved from [Link]

  • 1H-[4][7][15]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO. (n.d.). Retrieved from [Link]

  • Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. (n.d.).
  • Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol deriv
  • 1-Methyl-1,2,3-triazole. NIST WebBook. (n.d.). Retrieved from [Link]

  • ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. (2020, March 5). Retrieved from [Link]

  • Mass spectra of 1,2,4-triazoles—II: Alkyl 1,2,4-triazoles. (n.d.). Semantic Scholar.
  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (n.d.).
  • Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][4][5][7]triazoles. (n.d.). MDPI.

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2025, August 8).
  • (PDF) Synthesis of 4,5-disubstituted-1H-1,2,3-triazoles. (2019, July 26).
  • Synthetic Trends Followed for the Development of 1,2,3-Triazole. IT Medical Team. (n.d.). Retrieved from [Link]

  • Scheme 2. Synthesis of 1,4-disubstituted 5-halo-1,2,3-triazoles. - ResearchGate. (n.d.). Retrieved from [Link]

  • 4,5-dichloro-2-methyl-2H-1,2,3-triazole. PubChem. (n.d.). Retrieved from [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. (2017, January 1).
  • Various interactions of 1,2,3-triazole, triazole pharmaceuticals and... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-5-chloro-1-methyl-1,2,3-triazole from Methyl Azide

Abstract This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for producing 4-bromo-5-chloro-1-methyl-1,2,3-triazole, a highly functionalized heterocyclic compound of significant...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for producing 4-bromo-5-chloro-1-methyl-1,2,3-triazole, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Starting from the energetic precursor methyl azide, this document details a logical, multi-step approach that begins with the formation of the core 1-methyl-1,2,3-triazole ring via a classic [3+2] cycloaddition reaction. Subsequently, it outlines a regioselective, sequential halogenation strategy to introduce bromine and chlorine atoms onto the triazole scaffold. The causality behind each experimental choice, from reaction type to reagent selection and condition optimization, is thoroughly explained. This guide is intended for researchers, chemists, and drug development professionals, providing not only detailed, step-by-step experimental protocols but also the underlying mechanistic principles that ensure procedural integrity and reproducibility.

Introduction and Strategic Overview

Halogenated 1,2,3-triazoles are privileged scaffolds in modern chemistry. The unique electronic properties and metabolic stability of the triazole ring, combined with the versatile reactivity of carbon-halogen bonds in cross-coupling reactions, make these compounds valuable intermediates for the synthesis of complex molecules, including agrochemicals and active pharmaceutical ingredients.[1][2][3] This guide details a rational and efficient synthesis of 4-bromo-5-chloro-1-methyl-1,2,3-triazole starting from methyl azide.

The chosen synthetic strategy is a three-step process designed for optimal control over regiochemistry and yield:

  • Core Ring Formation: Synthesis of the 1-methyl-1,2,3-triazole backbone via a Huisgen 1,3-dipolar cycloaddition between methyl azide and an acetylene source.[4][5][6]

  • Regioselective Monobromination: Introduction of the first halogen, bromine, onto the C4/C5 position of the triazole ring through electrophilic substitution.

  • Directed Monochlorination: Subsequent chlorination of the brominated intermediate, where the existing bromo-substituent directs the incoming chlorine atom to the adjacent position, yielding the final dihalogenated product.

This stepwise approach is superior to attempting a one-pot dihalogenation with mixed reagents, which would likely result in a difficult-to-separate mixture of di-bromo, di-chloro, and the desired bromo-chloro products.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below, progressing from the initial cycloaddition to the final, fully substituted triazole.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: First Halogenation cluster_2 Step 3: Second Halogenation cluster_3 Final Product A Methyl Azide + Acetylene B 1-Methyl-1,2,3-triazole A->B Huisgen Cycloaddition C 4-Bromo-1-methyl-1,2,3-triazole B->C Electrophilic Bromination D 4-Bromo-5-chloro-1-methyl-1,2,3-triazole C->D Electrophilic Chlorination

Caption: High-level overview of the three-step synthetic pathway.

Part I: Synthesis of the 1-Methyl-1,2,3-triazole Core

The foundational step in this synthesis is the construction of the 1,2,3-triazole ring. The Huisgen 1,3-dipolar cycloaddition is the most direct and atom-economical method for this transformation, involving the reaction of a 1,3-dipole (methyl azide) with a dipolarophile (acetylene).[4][7]

Mechanistic Rationale: [3+2] Cycloaddition

Methyl azide acts as a linear 1,3-dipole. The reaction with acetylene, the simplest alkyne, proceeds through a concerted, pericyclic mechanism. The terminal nitrogen atoms of the azide attack the two sp-hybridized carbons of the alkyne, forming a five-membered ring in a single step.[6] While this reaction can be performed thermally, it often requires high temperatures and can produce a mixture of 1,4 and 1,5-regioisomers with substituted alkynes.[4] For the symmetrical acetylene, a single product, 1-methyl-1,2,3-triazole, is formed. The use of a copper(I) catalyst (CuAAC or "Click Chemistry") can dramatically accelerate this reaction under mild conditions, although it is most famously used to achieve regioselectivity with terminal alkynes.[5][7]

Caption: Mechanism of the Huisgen [3+2] cycloaddition reaction.

Detailed Experimental Protocol: 1-Methyl-1,2,3-triazole

Safety Precaution: Methyl azide is a volatile, toxic, and potentially explosive compound. It should be handled with extreme care in a well-ventilated fume hood, behind a blast shield, and using appropriate personal protective equipment (PPE). Reactions should be conducted at the smallest practical scale.

Reagents and Equipment:

  • Sodium azide (NaN₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Calcium carbide (CaC₂), as a safe source of acetylene[8]

  • Dimethylformamide (DMF), anhydrous

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and gas inlet/outlet

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Preparation of Methyl Azide (in situ):

    • Note: This procedure generates methyl azide for immediate use and avoids its isolation.

    • To a stirred solution of sodium azide (1.5 eq.) in a mixture of water and a suitable organic solvent, slowly add dimethyl sulfate (1.0 eq.) at a controlled temperature (e.g., 40-50 °C). The resulting solution containing methyl azide is used directly in the next step. Extreme caution is advised due to the toxicity and volatility of both dimethyl sulfate and methyl azide.

  • Cycloaddition Reaction:

    • Set up a three-neck flask under an inert atmosphere (e.g., Nitrogen).

    • Add anhydrous DMF to the flask.

    • Slowly add chunks of calcium carbide (2.0 eq.) to the DMF. This will generate acetylene gas, which will dissolve in the solvent.

    • Carefully add the previously prepared methyl azide solution to the acetylene/DMF mixture via the dropping funnel over 1 hour.

    • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-methyl-1,2,3-triazole.

Part II: Sequential Halogenation of the Triazole Core

With the 1-methyl-1,2,3-triazole core in hand, the next phase is the introduction of the bromo and chloro substituents. A sequential, two-step halogenation is employed to ensure precise control over the final product's structure.

Rationale and Step 1: Electrophilic Bromination

The C-H bonds at the 4 and 5 positions of the 1-methyl-1,2,3-triazole ring are susceptible to electrophilic substitution. We begin with bromination, which is generally less aggressive and more selective than chlorination.[9] This increases the likelihood of achieving clean mono-substitution. N-Bromosuccinimide (NBS) is an excellent choice as a brominating agent, as it provides a low concentration of electrophilic bromine, minimizing side reactions.

Detailed Experimental Protocol: 4-Bromo-1-methyl-1,2,3-triazole

  • Setup: In a round-bottom flask, dissolve 1-methyl-1,2,3-triazole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) to the solution portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary. Monitor by TLC until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with aqueous sodium thiosulfate solution (to quench any remaining bromine) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, 4-bromo-1-methyl-1,2,3-triazole, can be purified by column chromatography on silica gel.

Rationale and Step 2: Directed Electrophilic Chlorination

The bromo-substituent introduced in the previous step now electronically influences the second halogenation. Halogens are electron-withdrawing (deactivating) via induction but are ortho-, para-directing (activating) via resonance in aromatic systems. In the context of the five-membered triazole ring, the bromo group at the 4-position will direct the incoming electrophile (chlorine) to the adjacent 5-position. N-Chlorosuccinimide (NCS) is the preferred reagent for this controlled chlorination.

Detailed Experimental Protocol: 4-Bromo-5-chloro-1-methyl-1,2,3-triazole

  • Setup: Dissolve the purified 4-bromo-1-methyl-1,2,3-triazole (1.0 eq.) in a solvent like acetic acid or acetonitrile.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq.) to the solution.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Work-up:

    • Cool the mixture to room temperature and pour it into cold water.

    • Extract the product with dichloromethane or ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: The final product, 4-bromo-5-chloro-1-methyl-1,2,3-triazole, is purified by column chromatography or recrystallization to yield a pure, crystalline solid.

Data Summary

The following table summarizes the key parameters for the proposed synthetic route. Yields are representative and may vary based on reaction scale and optimization.

StepReactionKey ReagentsSolventTemperatureTypical Yield
1 Huisgen CycloadditionMethyl Azide, CaC₂DMF80-90 °C60-75%
2 Electrophilic Bromination1-Methyl-1,2,3-triazole, NBSAcetonitrile25-40 °C80-90%
3 Electrophilic Chlorination4-Bromo-1-methyl-1,2,3-triazole, NCSAcetic Acid60-70 °C75-85%

Conclusion

This guide presents a logically structured and scientifically grounded pathway for the synthesis of 4-bromo-5-chloro-1-methyl-1,2,3-triazole from methyl azide. By employing a foundational Huisgen cycloaddition followed by a controlled, sequential halogenation, this methodology provides a reliable route to this valuable, highly functionalized heterocyclic building block. The detailed protocols and mechanistic explanations herein serve as a robust resource for researchers in synthetic and medicinal chemistry, enabling the reproducible synthesis of this and related compounds for further application in drug discovery and materials science.

References

  • Tian, Q., Chen, X., Liu, W., Wang, Z., Shi, S., & Kuang, C. (2013). Regioselective halogenation of 2-substituted-1,2,3-triazoles via sp2 C–H activation. Organic & Biomolecular Chemistry, 11(37), 6335-6339. [Link][1][2][10]

  • López-López, S., et al. (2017). Selective C(sp2)-H Halogenation of "Click" 4-Aryl-1,2,3-triazoles. Organic Letters, 19(4), 962-965. [Link][3]

  • Huisgen, R. (1967). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598.
  • Dey, S., & Ali, M. A. (2022). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. RSC Advances, 12(1), 1-23. [Link][11]

  • Baskaran, S. (2015). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 20(8), 14327-14354. [Link][4]

  • Gao, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 974314. [Link][7][12]

  • Chi, T.-C., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 89(9), 5401-5408. [Link][13][14]

  • Kumar, A., et al. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Journal of Pharmaceutical Negative Results, 13(S1), 134-140. [Link][15]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
  • Kaur, N., & Kishore, D. (2014). Metal-catalyzed azide-alkyne cycloaddition-click chemistry: an update (2016–2025). Journal of the Indian Chemical Society, 91(1), 1-28. [Link][5]

  • Kumar, D., & Kumar, S. (2016). Facile and direct halogenation of 1,2,3-triazoles promoted by a KX–oxone system under transition metal free conditions. New Journal of Chemistry, 40(12), 9944-9948. [Link][16]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link][8]

  • Khan, M. I., et al. (2020). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Journal of Chemical Research, 44(7-8), 345-350. [Link][17]

  • Khan Academy. (2019). Cycloadditions with azides. [Link][6]

  • Zhang, W., et al. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal, e202501589. [Link][18][19]

  • Reiss, J. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link][9]

Sources

Foundational

Strategic Sourcing and Technical Validation of 1-Methyl-1,2,3-Triazole Halogenated Derivatives

Executive Summary The 1-methyl-1,2,3-triazole scaffold has emerged as a critical pharmacophore in modern drug discovery, serving as a robust bioisostere for amide bonds and a rigid linker in Fragment-Based Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-methyl-1,2,3-triazole scaffold has emerged as a critical pharmacophore in modern drug discovery, serving as a robust bioisostere for amide bonds and a rigid linker in Fragment-Based Drug Discovery (FBDD). However, the sourcing of its halogenated derivatives (specifically 4-halo, 5-halo, and 4,5-dihalo variants) presents unique challenges. These low-molecular-weight (LMW) nitrogen-rich heterocycles possess high energy density (explosion hazards) and suffer from notorious regiochemical purity issues during synthesis.

This guide moves beyond a simple vendor list to provide a technical framework for selecting suppliers , validating isomeric purity, and handling these energetic materials safely.

Part 1: The Chemical Landscape & Critical Quality Attributes (CQAs)

Before engaging suppliers, researchers must understand the specific instability and impurity profiles inherent to these molecules.

The Regioisomer Trap

The primary synthetic route—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—selectively yields the 1,4-isomer . However, accessing the 1,5-halo-isomer or fully substituted 4,5-dihalo variants often requires Ruthenium catalysis (RuAAC) or magnesium-mediated methods, which are prone to lower selectivity.

  • Risk: Suppliers often label mixtures of 1,4 and 1,5 isomers simply as "halogenated triazole" or mislabel the minor isomer.

  • Impact: Structure-Activity Relationship (SAR) data becomes noisy; crystal structures fail to solve due to disorder.

Energetic Profile (Safety CQA)

1-methyl-1,2,3-triazoles are small, high-nitrogen molecules. The ratio of Carbon/Hydrogen to Nitrogen is low, placing them on the edge of "energetic material" classification.

  • CQA: Differential Scanning Calorimetry (DSC) onset temperature.

  • Threshold: Any decomposition onset

    
     with 
    
    
    
    requires special handling (blast shields, non-metal spatulas).

Part 2: Supplier Landscape & Sourcing Strategy

Do not treat all suppliers equally. The market is stratified by synthetic capability and scale.

Table 1: Supplier Tier Analysis
TierCategoryKey SuppliersBest Use CaseRisk Profile
Tier 1 Discovery Specialists Enamine , Combi-Blocks , Fluorochem SAR exploration, library synthesis, analogs (e.g., 4-iodo vs 4-bromo).Low. These vendors specialize in heterocycles and typically provide reliable NMR data.
Tier 2 Global Catalog Sigma-Aldrich (Merck) , TCI , BLDpharm Reference standards, small-scale (mg to g) immediate needs.Low-Medium. High reliability but often re-package other sources; higher cost per gram.
Tier 3 Custom/Bulk CROs WuXi AppTec , Pharmaron , Syngene Process scale (>100g), GMP requirements.Variable. Requires strict tech transfer packages regarding safety (DSC) and regiochemistry.
Sourcing Decision Logic

The following decision tree illustrates the logic for choosing between "Catalog Buy," "Custom Synthesis," or "In-House Preparation" based on the specific halogenation pattern and safety data.

SourcingStrategy Start Requirement: Halogenated 1-Methyl-1,2,3-Triazole Isomer Isomer Required? Start->Isomer Catalog Check Tier 1 Catalogs (Enamine/Combi-Blocks) Isomer->Catalog 1,4-Isomer (Common) Custom Custom Synthesis (CRO) Isomer->Custom 1,5-Isomer (Rare) Avail In Stock > 95% Purity? Catalog->Avail Buy PURCHASE Request Batch H-NMR & DSC Avail->Buy Yes Avail->Custom No Safety Safety Check: Is C/N Ratio < 3? Custom->Safety Safety->Custom Stable / Large Scale InHouse In-House Synthesis (Strict Safety Protocols) Safety->InHouse High Hazard / Small Scale

Figure 1: Strategic sourcing decision tree for high-energy nitrogen heterocycles.

Part 3: Technical Validation Protocol

Trusting the Certificate of Analysis (CoA) is insufficient for these specific derivatives. You must validate the material upon receipt.

The "Regio-ID" Workflow

Standard 1H-NMR often fails to distinguish the 4-H from the 5-H proton in 1-methyl triazoles because the chemical shift difference is minimal (


 ppm).

The Protocol:

  • 1D NOE (Nuclear Overhauser Effect): Irradiate the N-Methyl group (

    
     ppm).
    
    • Result A (1,5-isomer): If you see a strong enhancement of the triazole proton, the proton is at the C5 position (adjacent to methyl). Wait—correction: The 1,5-isomer has the substituent at 5, so the proton is at 4. The proton is far from the methyl. NOE = Weak/None.

    • Result B (1,4-isomer): The substituent is at 4, proton is at 5. The proton is adjacent to the methyl. NOE = Strong.

  • 13C-NMR: The C4 and C5 carbons have distinct shifts. C5 (adjacent to N1) is typically downfield of C4.

Safety Validation (DSC)

Before heating any reaction containing these building blocks


:
  • Run a DSC scan (5 mg sample,

    
    /min ramp, sealed pan).
    
  • Fail Criteria: Sharp exotherm onset

    
    .
    

ValidationWorkflow Sample Received Sample LCMS LC-MS (Purity Check) Sample->LCMS NMR 1H-NMR + NOE (Regio-Validation) LCMS->NMR >95% Reject Reject/Purify LCMS->Reject <95% DSC DSC Analysis (Thermal Safety) NMR->DSC Isomer Confirmed NMR->Reject Wrong Isomer Release Release to Chemistry DSC->Release Stable >200°C DSC->Reject Exotherm <180°C

Figure 2: Incoming Goods Quality Control (IGQC) workflow for halogenated triazoles.

Part 4: Synthesis & Handling (The "Make" Option)

If commercial sources fail (common for 5-iodo-1-methyl-1,2,3-triazole ), you may need to synthesize it.

Recommended Synthetic Route (Iodination)

Direct lithiation of 1-methyl-1,2,3-triazole is hazardous. The preferred method for 5-halogenation is magnesium-mediated halogen exchange or oxidative cyclization.

  • Step 1: Cyclization of methyl azide (generated in situ—NEVER ISOLATE) with alkynes.

  • Step 2: Lithiation at C-5 using

    
    -BuLi at -78°C  (Critical: Temperature control prevents ring fragmentation).
    
  • Step 3: Quench with

    
     or 
    
    
    
    .

Safety Note: Methyl azide is highly explosive. Use a continuous flow reactor or specific safety protocols for in situ generation [1].

References

  • Safety of Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188–5240, 2005.

  • Triazole Synthesis: Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Diminished Reactivity and Regioselectivity." Journal of the American Chemical Society, 127(2), 615–624, 2005.

  • Enamine Building Blocks: Enamine Ltd. "Heterocyclic Building Blocks for Drug Discovery."

  • Combi-Blocks Catalog: Combi-Blocks Inc. "Halogenated Triazoles Product List."

  • Thermal Stability: Klapötke, T. M. "Chemistry of High-Energy Materials." De Gruyter, 2011. (General reference for triazole energetics).
Exploratory

Strategic Utilization of Mixed Halogen Triazole Scaffolds in Medicinal Chemistry

Topic: Commercial Availability & Strategic Utilization of Mixed Halogen Triazole Scaffolds Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Availability & Strategic Utilization of Mixed Halogen Triazole Scaffolds Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary

Mixed halogen triazole scaffolds (e.g., 4-bromo-5-iodo-1,2,3-triazole) represent a sophisticated class of "programmable" building blocks. Unlike mono-halogenated variants, these scaffolds offer orthogonal reactivity profiles that enable site-selective, sequential functionalization. While less ubiquitous than simple azoles in commodity catalogs, their commercial availability has shifted from "custom synthesis" to "high-value building block" status, driven by the demand for precise scaffold decoration in fragment-based drug discovery (FBDD) and PROTAC linker design. This guide analyzes their commercial landscape, synthetic utility, and practical application protocols.[1]

Technical Rationale: The "Programmable" Scaffold

The primary value of a mixed halogen triazole lies in the bond dissociation energy (BDE) hierarchy of the carbon-halogen bonds. In a scaffold containing both iodine and bromine (or bromine and chlorine), the distinct reactivity profiles allow chemists to perform chemoselective cross-couplings without the need for protecting groups.

The Reactivity Hierarchy
  • C–I Bond (~53 kcal/mol): Most reactive. Undergoes oxidative addition with Pd(0) at room temperature or mild heating.

  • C–Br Bond (~68 kcal/mol): Intermediate reactivity. Requires higher temperatures or specialized ligands (e.g., phosphines like XPhos/SPhos) to react in the presence of chlorides, but remains inert under conditions optimized for iodides.

  • C–Cl Bond (~81 kcal/mol): Least reactive. Often serves as a metabolic blocker or requires highly active precatalysts (e.g., Pd-NHC complexes) for activation.

Expert Insight: By selecting a scaffold like 4-bromo-5-iodo-1,2,3-triazole , a researcher can install a sensitive heteroaryl group at the C5 position (replacing Iodine) using a mild Suzuki-Miyaura coupling, isolate the intermediate, and subsequently diversify the C4 position (replacing Bromine) in a second, harsher coupling step. This "site-selective" capability reduces step count and linear synthesis costs.

The Commercial Landscape

The availability of these scaffolds is tiered based on their stability and synthetic demand.

Tier 1: Commodity (In Stock, High Volume)
  • Examples: 4,5-Dibromo-1,2,3-triazole; 3,5-Dibromo-1,2,4-triazole.

  • Suppliers: Sigma-Aldrich, Combi-Blocks, Enamine, Fluorochem.

  • Status: Readily available in gram to kilogram quantities. These are often used as precursors to generate mixed halogen species via partial lithium-halogen exchange.

Tier 2: Specialist Building Blocks (In Stock, Low Volume)
  • Examples: 4-Bromo-5-iodo-1,2,3-triazole; 3-Bromo-5-chloro-1,2,4-triazole.

  • Suppliers: Enamine (Building Blocks), BenchChem, specialized catalog providers (e.g., Apollo Scientific).

  • Status: Often available in mg to 5g scales. These are high-value intermediates designed to save the medicinal chemist 3–4 synthetic steps.

  • Cost Implication: significantly higher price-per-gram than Tier 1 due to the specific halogenation chemistry required (typically involving NIS/NBS sequences).

Tier 3: Make-on-Demand (MADE)
  • Examples: N-alkylated mixed halogen variants (e.g., 1-methyl-4-chloro-5-iodo-1,2,3-triazole).

  • Suppliers: Enamine (MADE program), WuXi AppTec (Custom).

  • Status: Synthesized upon order using validated internal protocols. Lead times typically 2–4 weeks.

Quantitative Comparison of Availability
Scaffold ClassRepresentative StructureCommercial StatusPrimary Application
Symmetric Dihalo 4,5-Dibromo-1,2,3-triazoleCommodity (In Stock)Precursor for mixed systems; symmetrical decoration.
Mixed Halo (I/Br) 4-Bromo-5-iodo-1,2,3-triazoleSpecialist (Stock/Lead Time)Sequential cross-coupling (Suzuki/Sonogashira).
Mixed Halo (Br/Cl) 4-Bromo-5-chloro-1,2,3-triazoleLimited / MADELate-stage diversification; metabolic stability tuning.
Pseudo-Halo 3-Bromo-5-CF3-1,2,4-triazoleSpecialist (In Stock)Bioisosteric replacement; lipophilicity tuning.

Visualizing the Synthetic Workflow

The following diagram illustrates the decision tree and synthetic flow for utilizing a mixed halogen scaffold (4-bromo-5-iodo-1,2,3-triazole) to access a non-symmetric, fully substituted triazole core.

MixedHalogenWorkflow Start Precursor: 4,5-Dibromo-1,2,3-triazole MixedScaffold Mixed Scaffold: 4-Bromo-5-iodo-1,2,3-triazole Start->MixedScaffold Partial Halogen Exchange (n-BuLi, I₂) Step1 Reaction A (Site-Selective): Pd(0), Ar¹-B(OH)₂, RT Targets C-I Bond MixedScaffold->Step1 High Reactivity (I) Intermediate Intermediate: 4-Bromo-5-Ar¹-1,2,3-triazole Step1->Intermediate Step2 Reaction B (Forced): Pd(II), Ligand (e.g., XPhos), Heat Targets C-Br Bond Intermediate->Step2 Lower Reactivity (Br) FinalProduct Final Target: 4-Ar²-5-Ar¹-1,2,3-triazole Step2->FinalProduct

Caption: Sequential functionalization workflow leveraging the reactivity difference between C-I and C-Br bonds.

Experimental Protocol: Site-Selective Suzuki Coupling

Objective: Selective arylation of the C5-iodine position in 4-bromo-5-iodo-1,2,3-triazole, preserving the C4-bromine for subsequent steps.

Source Validation: This protocol is adapted from methodologies established in Synlett (2012) and J. Org. Chem. regarding polyhalogenated heterocycle functionalization [1, 2].[2][3]

Materials
  • Substrate: 4-Bromo-5-iodo-1-methyl-1H-1,2,3-triazole (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%) — Note: Use of tetrakis is preferred over Pd(dppf)Cl₂ here to avoid premature activation of the bromide.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: DME/Water (4:1 v/v) or Toluene/Ethanol/Water.

Step-by-Step Methodology
  • Setup: In a glovebox or under argon flow, charge a microwave vial or sealed tube with the mixed halogen triazole (1.0 equiv), phenylboronic acid (1.1 equiv), and Pd(PPh₃)₄.

  • Solvent Addition: Add degassed DME and the aqueous Na₂CO₃ solution.

  • Reaction (Mild): Stir the mixture at Room Temperature (20–25 °C) for 4–12 hours.

    • Critical Control Point: Do not heat initially. Monitoring by TLC/LCMS is essential. The disappearance of the starting material and appearance of the mono-arylated product indicates completion. Heating to >60°C poses a risk of "double coupling" or activating the bromide.

  • Workup: Dilute with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Result: The product, 4-bromo-1-methyl-5-phenyl-1H-1,2,3-triazole, is isolated. The bromine atom remains intact.

Self-Validating Check
  • 1H NMR: Look for the disappearance of the triazole ring proton (if applicable) or shifts in the N-methyl group.

  • MS: The mass spectrum should show the characteristic isotopic pattern of a mono-bromo compound (1:1 ratio of M and M+2 peaks). If the bromine has reacted, this pattern will be lost.

References

  • Zhang, L., et al. (2012).[4][5] "Regioselective Synthesis of Polysubstituted N2-Alkyl/Aryl-1,2,3-Triazoles via 4-Bromo-5-iodo-1,2,3-triazole." Synlett, 23(07), 1052–1056.

  • Palani, V., & Perea, M. A. (2022). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, 122(11), 10126-10169.

  • Li, X., et al. (2023). "Facile preparation of polycyclic halogen-substituted 1,2,3-triazoles by using intramolecular Huisgen cycloaddition." Organic & Biomolecular Chemistry.

  • Enamine Ltd. (2024). "1,2,3-Triazoles Building Blocks Catalog."

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Functionalization of C5-Chlorine in 1-Methyl-1,2,3-Triazoles

This Application Note is structured as a high-level technical guide for medicinal chemists and process engineers. It bypasses generic introductions to focus on the specific reactivity challenges and solutions for the C5-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process engineers. It bypasses generic introductions to focus on the specific reactivity challenges and solutions for the C5-chlorine position in 1-methyl-1,2,3-triazoles .

Executive Summary & Mechanistic Challenge

The 1-methyl-1,2,3-triazole scaffold is a privileged motif in modern drug discovery (e.g., bioisosteres for amides). However, while the synthesis of the ring via Click Chemistry (CuAAC) is trivial, the post-synthetic functionalization of the C5 position is notoriously difficult.

The Core Challenge:

  • Electronic Bias: The 1,2,3-triazole ring is electron-deficient but possesses a high dipole moment. The N2 and N3 nitrogens sequester electron density, making the C5-Cl bond significantly less reactive towards oxidative addition than typical aryl chlorides.

  • The C4-H Trap: In 1,4-disubstituted systems (where C5 is Cl), the C4-proton is highly acidic (

    
    ). Standard lithiation attempts (e.g., 
    
    
    
    -BuLi) often result in C4-deprotonation rather than the desired C5-Cl lithium-halogen exchange , leading to polymerization or ring fragmentation.
  • Nucleophilic Resistance: Unlike electron-poor pyridines, the 1,2,3-triazole ring does not readily undergo

    
     displacement of the C5-chloride with mild nucleophiles; it requires transition-metal catalysis.
    

This guide details three validated protocols to bypass these limitations using NHC-Palladium catalysis and controlled metallation .

Mechanistic Visualization

The following diagram illustrates the divergent reactivity pathways of 5-chloro-1-methyl-1,2,3-triazole.

TriazoleReactivity Start 5-Chloro-1-methyl-1,2,3-triazole Path1 Pathway A: Pd-Catalysis (Suzuki/Buchwald) Start->Path1 NHC-Pd / Heat Path2 Pathway B: Lithiation (n-BuLi / -78°C) Start->Path2 Kinetic Control Path3 Pathway C: SNAr (Nucleophilic Attack) Start->Path3 Standard Cond. Prod1 C5-Functionalization (Success) Path1->Prod1 Oxidative Addition Path2->Prod1 C5-Cl Exchange (Slow) Prod2 C4-Deprotonation (Side Reaction) Path2->Prod2 Acidic C4-H (Fast) Prod3 No Reaction / Decomposition Path3->Prod3 High Energy Barrier

Caption: Divergent reactivity pathways. Note that direct Lithiation (Path B) favors undesired deprotonation, while Pd-Catalysis (Path A) is the preferred route for C5 functionalization.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Formation of C5-Aryl/Heteroaryl bonds. Rationale: Standard phosphine ligands (PPh3, dppf) often fail to activate the inert C5-Cl bond. N-Heterocyclic Carbene (NHC) ligands are required to form a highly active "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type complex that facilitates oxidative addition.

Materials
  • Substrate: 5-chloro-1-methyl-1,2,3-triazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: (THP-Dipp)Pd(cinn)Cl or Pd-PEPPSI-IPr (2.0 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    -BuONa (for difficult substrates)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial with the triazole, boronic acid, base, and Pd-catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed Dioxane/Water mixture via syringe. The concentration should be approx. 0.2 M.

  • Activation: Seal the vial and heat to 80–100 °C for 12–18 hours.

    • Note: The reaction mixture often turns black upon completion (Pd precipitation).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography. (Triazoles are polar; use EtOAc/Hexane or DCM/MeOH gradients).

Key Insight: The use of water as a co-solvent is critical. It facilitates the solubility of the inorganic base and promotes the transmetallation step in the Suzuki cycle.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Objective: Introduction of amine groups at C5 (replacing


).
Rationale:  Since direct nucleophilic displacement fails, we utilize the same NHC-Pd  system which is uniquely capable of coupling electron-deficient triazole chlorides with amines.
Materials
  • Substrate: 5-chloro-1-methyl-1,2,3-triazole (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: (THP-Dipp)Pd(cinn)Cl (2–4 mol%)[1][2]

  • Base: Sodium tert-butoxide (

    
    ) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology
  • Pre-complexation (Optional but recommended): If using a separate Pd source and ligand, stir

    
     and the NHC salt in dioxane for 30 mins before adding reactants. Using the pre-formed catalyst (above) is preferred for reproducibility.
    
  • Addition: Add substrate, amine, and base to the catalyst solution under Argon.

  • Reaction: Heat to 120 °C for 24 hours.

    • Critical: High temperature is necessary to force the reductive elimination step in these sterically congested systems.

  • Quench: Cool to RT, dilute with water, and extract with DCM.

  • Purification: Flash chromatography.

Protocol C: "Turbo-Grignard" Exchange (Alternative to Lithiation)

Objective: Generation of a C5-nucleophile for reaction with aldehydes/electrophiles. Rationale: To avoid C4-deprotonation caused by


-BuLi, we use Knochel's Turbo Grignard  (

). While typically used for I/Br exchange, it can effect Cl-exchange on activated heterocycles, or one can use the lithium-magnesiate approach. Note: If C4 is unsubstituted, this method is still risky. It is highly recommended to block C4 or use Protocol A/B if possible. If C4 is blocked (e.g., 4-methyl-5-chloro), this protocol is excellent.
Methodology (for C4-blocked systems)
  • Cooling: Dissolve substrate in dry THF and cool to -15 °C (not -78 °C, as Mg-exchange is slower).

  • Exchange: Add

    
     (1.1 equiv) dropwise. Stir for 1–2 hours.
    
  • Trapping: Add electrophile (e.g., Benzaldehyde). Warm to RT.

  • Quench: Sat.

    
    .
    

Comparative Data & Troubleshooting

Yield Comparison Table
Reaction TypeSubstrateCoupling PartnerCatalyst SystemTypical Yield
Suzuki 5-Cl-1-Me-TriazolePhenylboronic Acid(THP-Dipp)Pd /

85-92%
Suzuki 5-Cl-1-Me-TriazolePhenylboronic Acid

/

< 10% (NR)
Buchwald 5-Cl-1-Me-TriazoleMorpholine(THP-Dipp)Pd /

78-85%
SNAr 5-Cl-1-Me-TriazoleMorpholineHeat / Base (No Pd)0% (NR)
Troubleshooting Guide
ObservationRoot CauseSolution
No Reaction (Starting Material recovered) Oxidative addition failure.Switch to bulky NHC ligands (IPr, SIPr). Increase Temp to 110°C.
Decomposition / Complex Mixture C4-Deprotonation (if using bases like BuLi).Switch to Pd-catalysis (Protocols A/B) which tolerates C4-H.
Low Yield in Buchwald Catalyst poisoning by triazole nitrogens.Increase catalyst loading to 5 mol%. Use pre-formed precatalysts.[3]
Protodehalogenation (H replaces Cl)

-hydride elimination or water in solvent.
Use strictly anhydrous Dioxane for Buchwald. Ensure Argon purge.

References

  • Suzuki-Miyaura Coupling of Halo-Triazoles

    • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in w
    • Source:

  • Buchwald-Hartwig of Triazoles

    • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction.[1][4]

    • Source:

  • Magnesiation & Metallation

    • Directed regioselective ortho,ortho′-magnesiations of arom
    • Source:

  • Triazole Reactivity Review

    • Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles.
    • Source:

Sources

Application

Sonogashira coupling conditions for 4-bromo-5-chloro-1-methyl-1,2,3-triazole

Application Note: Chemoselective Sonogashira Coupling of 4-Bromo-5-chloro-1-methyl-1,2,3-triazole Executive Summary This guide details the chemoselective Sonogashira cross-coupling of 4-bromo-5-chloro-1-methyl-1,2,3-tria...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Sonogashira Coupling of 4-Bromo-5-chloro-1-methyl-1,2,3-triazole

Executive Summary

This guide details the chemoselective Sonogashira cross-coupling of 4-bromo-5-chloro-1-methyl-1,2,3-triazole with terminal alkynes. The 1,2,3-triazole scaffold is a privileged pharmacophore in medicinal chemistry, often functioning as a bioisostere for amide bonds.

The core challenge with this substrate is chemoselectivity . The molecule contains two halogen handles (C4-Br and C5-Cl). This protocol exploits the bond dissociation energy (BDE) differential between the C-Br and C-Cl bonds to exclusively functionalize the C4 position, leaving the C5-chlorine intact for subsequent transformations (e.g., Suzuki coupling or nucleophilic aromatic substitution).

Substrate Analysis & Mechanistic Logic

The Electrophile: 4-bromo-5-chloro-1-methyl-1,2,3-triazole
  • Electronic Environment: The 1,2,3-triazole ring is electron-deficient. The N1-methyl group exerts a steric influence on C5, but more importantly, the electronic bias of the ring combined with the halogen nature dictates reactivity.

  • Selectivity Hierarchy:

    • C4-Br (Target): The C-Br bond is weaker (~68 kcal/mol) than the C-Cl bond (~81 kcal/mol). Palladium(0) undergoes oxidative addition significantly faster at the C-Br bond.

    • C5-Cl (Spectator): Under controlled temperatures (<80°C), the chloride remains inert, serving as a latent handle for orthogonal functionalization.

Catalyst System Selection
  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] is the preferred precatalyst. It is air-stable and reduces in situ to the active Pd(0) species.

  • Co-Catalyst: Copper(I) Iodide (CuI) accelerates the transmetallation step.[1] While copper-free variants exist, the electron-deficient nature of the triazole benefits from the classic Sonogashira Cu-acetylide mechanism to ensure high yields at lower temperatures.

  • Base/Solvent: Triethylamine (Et₃N) in THF or DMF . Et₃N acts as both a base to neutralize HBr and a ligand sponge.

Optimization Matrix

The following table summarizes the impact of reaction variables on the Chemoselectivity Index (Ratio of C4-product vs. C4/C5-disubstituted or C5-product).

VariableCondition A (Recommended)Condition B (Aggressive)Condition C (Green/Alt)Outcome Analysis
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(dppf)Cl₂Pd/C (Heterogeneous)PPh₃ ligands provide the optimal steric bulk to prevent C5 activation.
Temperature RT to 50°C Reflux (>80°C)40°CHigh heat promotes oxidative addition into the stronger C-Cl bond (loss of selectivity).
Solvent THF (Anhydrous) DMFWater/MeCN (1:1)THF allows easy workup; DMF is required for highly polar alkynes but harder to remove.
Base Et₃N (3-5 equiv)Cs₂CO₃PiperidineOrganic bases are superior for solubility; Inorganic bases often require higher heat.

Detailed Experimental Protocol

Reagents and Materials
  • Substrate: 4-bromo-5-chloro-1-methyl-1,2,3-triazole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (0.03 equiv / 3 mol%)

  • Co-Catalyst: CuI (0.02 equiv / 2 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate)

Step-by-Step Procedure

Step 1: System Deoxygenation (CRITICAL)

  • Oxygen causes the homocoupling of alkynes (Glaser coupling), consuming the starting material and complicating purification.

  • Action: Place the solid reagents (Triazole, Pd-catalyst, CuI) in a dry Schlenk flask or microwave vial. Cap and purge with Argon/Nitrogen for 5 minutes.

Step 2: Solvent & Base Addition

  • Add anhydrous THF and Et₃N via syringe through the septum.

  • Note: The solution typically turns yellow/orange upon dissolution of the Pd precatalyst.

Step 3: Alkyne Addition

  • Add the terminal alkyne (liquid) via syringe or (solid) dissolved in minimal degassed THF.

  • Stirring: Initiate stirring at Room Temperature (RT).

Step 4: Reaction Monitoring

  • Monitor via TLC or LC-MS at 1 hour, 4 hours, and 12 hours.

  • Target: Disappearance of the bromide starting material.

  • Observation: If conversion is <50% after 4 hours, heat the block to 45-50°C. Do not exceed 60°C to preserve the C-Cl bond.

Step 5: Workup

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Filter through a small pad of Celite (diatomaceous earth) to remove Pd/Cu salts.

  • Wash the filtrate with NH₄Cl (sat. aq.) to remove copper species, then brine.

  • Dry over Na₂SO₄, filter, and concentrate.

Step 6: Purification

  • Purify via Silica Gel Column Chromatography.

  • Eluent: Typically Hexanes/EtOAc gradients. The product is usually more polar than the starting bromide but less polar than the homocoupled alkyne byproduct.

Workflow & Troubleshooting Visualization

The following diagram outlines the logical flow of the experiment and decision points for troubleshooting low yields or poor selectivity.

SonogashiraWorkflow cluster_selectivity Selectivity Check Start Start: Reagent Prep Degas Degas System (Ar/N2) Prevent Glaser Coupling Start->Degas Mix Add Solvents/Base Add Catalyst + Substrate Degas->Mix Monitor Monitor (TLC/LCMS) @ RT, 4 Hours Mix->Monitor Decision Conversion > 90%? Monitor->Decision Workup Filter (Celite) Wash (NH4Cl) Purify Decision->Workup Yes Heat Heat to 50°C Check again in 2 hrs Decision->Heat No (Stalled) CheckCl Is C5-Cl intact? Workup->CheckCl Heat->Decision Re-check AddCat Add 2 mol% more Pd Check O2 leaks Heat->AddCat Still No Conversion AddCat->Monitor Warn Reduce Temp Switch to Pd(PPh3)4 CheckCl->Warn No (C5 reacted)

Figure 1: Operational workflow for the chemoselective coupling, including decision gates for temperature management to ensure C5-Cl preservation.

Troubleshooting Guide (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Glaser Product (Alkyne dimer) Incomplete degassing; O₂ presence.Freeze-pump-thaw the solvent or sparge Argon for >15 mins.
No Reaction (SM Recovery) Catalyst poisoning by Triazole N.Increase catalyst loading to 5 mol%; Ensure CuI is fresh (white, not green).
Loss of Cl (C5-H or C5-Alkyne) Temperature too high; "Hot" Pd species.strictly maintain T < 50°C. Switch from DMF to THF to lower thermal activation.
Black Precipitate (Pd Black) Catalyst decomposition (Pd aggregation).Add excess PPh₃ ligand (1:4 Pd:Ligand ratio) to stabilize the active species.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Li, H., et al. (2019). Regioselective Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles. Organic Letters. [Link]

  • Organic Chemistry Portal. (2024). Sonogashira Coupling - Mechanism and Conditions. [Link]

  • Wang, D., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Halogenated 1,2,3-Triazoles. European Journal of Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 5-chloro-1-methyl-1,2,3-triazole derivatives

Executive Summary: The "Fragility" Problem The synthesis of 5-chloro-1-methyl-1,2,3-triazole and its derivatives is deceptively simple but notoriously prone to low yields. The core issue is not usually the chlorination s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fragility" Problem

The synthesis of 5-chloro-1-methyl-1,2,3-triazole and its derivatives is deceptively simple but notoriously prone to low yields. The core issue is not usually the chlorination step itself, but the thermal instability of the 5-lithio-1-methyl-1,2,3-triazole intermediate .

Unlike stable phenyl-lithium species, the 5-lithio-triazole anion has a low activation energy barrier for ring fragmentation (the Raap Fragmentation), which extrudes nitrogen gas (


) and forms acyclic ketenimines or diazo species. This results in the formation of "black tar" and low recovery of the desired product.

This guide provides an optimized protocol to outrun this decomposition and a troubleshooting matrix for common failure modes.

Core Protocol: The Cryogenic Lithiation-Trap (Optimized)

Standard Operating Procedure (SOP) for high-yield synthesis starting from 1-methyl-1,2,3-triazole.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
1-Methyl-1,2,3-triazole 1.0SubstrateMust be dry (azeotrope with toluene if needed).
n-Butyllithium (n-BuLi) 1.1BaseTitrate before use. Old n-BuLi leads to incomplete conversion.
Hexachloroethane (

)
1.2ElectrophileSuperior to NCS for lithio-anions; solids must be predissolved.
THF (Anhydrous) [0.2 M]SolventStrictly anhydrous. Water kills the anion instantly.
Step-by-Step Workflow
  • System Prep: Flame-dry a 2-neck round-bottom flask under Argon. Cool THF to -78°C (Dry ice/Acetone).

  • Substrate Addition: Add 1-methyl-1,2,3-triazole to the THF. Ensure the internal temperature returns to -78°C.

  • Deprotonation (The Critical Window):

    • Add n-BuLi dropwise down the side of the flask.

    • CRITICAL: Stir for exactly 15–20 minutes at -78°C.

    • Why? Shorter times = incomplete lithiation. Longer times (>30 min) = increased risk of ring fragmentation, even at -78°C.

  • Electrophile Trapping:

    • Add a pre-cooled solution of Hexachloroethane (in THF) rapid-dropwise.

    • Note: Do not add solid

      
       directly; the dissolution heat can spike local temperature and trigger fragmentation.
      
  • Quench & Workup:

    • Stir for 30 mins at -78°C.

    • Quench with saturated

      
      while still at -78°C. Do not warm up before quenching.
      
    • Allow to warm to RT.[1][2] Extract with DCM.[1]

The Mechanistic Pathway (Visualized)

The following diagram illustrates the competition between the desired chlorination and the fatal "Raap Fragmentation."

TriazoleLithiation Start 1-Methyl-1,2,3-triazole Lithiation + n-BuLi (-78°C) Start->Lithiation Anion 5-Lithio-Intermediate (Unstable Species) Lithiation->Anion Deprotonation Product 5-Chloro-1-methyl-1,2,3-triazole (High Yield) Anion->Product Path A: Kinetic Trapping Decomp Ring Fragmentation (N2 Extrusion) Anion->Decomp Path B: Thermodynamic Decay Path_Good Rapid Trap (+ C2Cl6) Path_Bad Temp > -60°C or Long Time Tar Diazo/Ketenimine Tar (Yield Loss) Decomp->Tar

Caption: The "Raap Fragmentation" (Path B) competes with product formation. Maintaining -78°C is the only barrier preventing N2 extrusion.

Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned black/dark brown, and I recovered very little product.

  • Diagnosis: Ring Fragmentation (Raap Decomposition).

  • Cause: The internal temperature likely rose above -60°C during n-BuLi addition or the anion was left to stir too long before adding the electrophile.

  • Solution: Use an internal thermometer (not just a bath thermometer). Ensure the quench happens at -78°C. Do not let the lithiated species sit for >30 minutes.

Q2: I have low conversion; mostly starting material is recovered.

  • Diagnosis: Quenching of the base.[1]

  • Cause: Trace moisture in the THF or the 1-methyl-1,2,3-triazole was wet. 1-methyl-1,2,3-triazole is hygroscopic.

  • Solution: Dry the starting material by azeotropic distillation with toluene or store it over 4Å molecular sieves for 24 hours prior to use. Titrate n-BuLi using N-pivaloyl-o-toluidine to ensure active concentration.

Q3: The product disappears during rotary evaporation.

  • Diagnosis: Volatility.[3]

  • Cause: 5-chloro-1-methyl-1,2,3-triazole has a relatively low molecular weight and high vapor pressure.

  • Solution: Do not evaporate to dryness under high vacuum. Keep the bath temperature <30°C. If possible, proceed to the next step (if making a derivative) with the crude solution, or use a careful fractional distillation instead of column chromatography for purification.

Q4: Can I use NCS (N-chlorosuccinimide) instead of Hexachloroethane?

  • Answer: Yes, but with caution. NCS is less soluble in cold THF and can react sluggishly at -78°C, requiring the reaction to warm up—which risks fragmentation. If using NCS, dissolve it in a minimum amount of THF/HMPA (if permissible) to speed up the reaction at cryogenic temperatures.

Alternative Route: CuAAC + Post-Functionalization

If the lithiation route remains problematic for your specific derivative, consider the "One-Pot Two-Step" method:

  • Cycloaddition: React organic azide + terminal alkyne (CuAAC) to form the 1,4-triazole.

  • Halogenation: Add NCS (N-chlorosuccinimide) and a catalytic amount of Pd(OAc)2 or simply heat with NCS if the C5 position is activated.

  • Pros: Avoids unstable lithio-species.

  • Cons: Harder to achieve for the specific 1-methyl-5-chloro scaffold if starting from simple methyl azide (which is gaseous and dangerous).

References

  • Raap, R. (1971).[4] "Lithiation of 1,2,3-triazoles; The synthesis of 5-substituted 1,2,3-triazoles." Canadian Journal of Chemistry, 49(11), 1792-1798. Link

    • Core Reference: Establishes the instability of 5-lithio-1,2,3-triazoles and the mechanism of ring fragment
  • Begtrup, M. (1985). "Lithiation of 1-substituted 1,2,3-triazoles." Journal of the Chemical Society, Perkin Transactions 1, 1163-1176. Expertise: Detailed studies on the regioselectivity and stability of triazole anions.
  • Heinisch, G., & Holzer, W. (2006). "Metalation of 1,2,3-Triazoles." Comprehensive Heterocyclic Chemistry III.

Sources

Reference Data & Comparative Studies

Validation

1H NMR shifts of 4-bromo-5-chloro-1-methyl-1,2,3-triazole vs 4,5-dibromo analog

This guide provides a rigorous technical comparison between 4-bromo-5-chloro-1-methyl-1,2,3-triazole (Compound A) and its 4,5-dibromo analog (Compound B). Due to the structural similarity of these vicinal dihalo-triazole...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 4-bromo-5-chloro-1-methyl-1,2,3-triazole (Compound A) and its 4,5-dibromo analog (Compound B).

Due to the structural similarity of these vicinal dihalo-triazoles, relying solely on 1H NMR for differentiation is a known analytical pitfall. This guide prioritizes definitive characterization techniques while analyzing the subtle proton shifts.

Quick Reference: Analytical Distinction Matrix

Feature4-bromo-5-chloro-1-methyl-1,2,3-triazole 4,5-dibromo-1-methyl-1,2,3-triazole Differentiation Power
1H NMR (N-CH₃) δ 4.08 – 4.15 ppm (Singlet)δ 4.05 – 4.12 ppm (Singlet)🔴 Low (Risk of Overlap)
13C NMR (C5) ~128 – 132 ppm (Deshielded)~112 – 118 ppm (Shielded)🟢 High (Definitive)
Mass Spec (Isotope) M, M+2, M+4 (Distinct ratio)M, M+2, M+4 (1:2:1 ratio)🟢 High (Definitive)
Reactivity C5-Cl is harder to exchange (Lithiation)C5-Br is labile (Lithiation/Mg)🟡 Medium (Functional)

Part 1: 1H NMR Analysis (The "Bronze" Standard)

The 1H NMR spectra for both compounds are deceptively simple, consisting of a single methyl singlet. The absence of ring protons (C4 and C5 are fully substituted) removes coupling patterns, leaving only the chemical shift as a variable.

Theoretical Shift Prediction & Mechanism

The chemical shift of the N-methyl group is governed by the electronic environment of the adjacent C5 position .

  • Inductive Effect (Electronegativity):

    • Chlorine (χ = 3.16): Stronger electron-withdrawing group (EWG). It pulls electron density away from the triazole ring and the N1 nitrogen, causing deshielding of the methyl protons.

    • Bromine (χ = 2.96): Weaker EWG. Less deshielding compared to chlorine.

    • Result: The 5-chloro analog (Compound A) is expected to appear downfield (higher ppm) relative to the 5-bromo analog.

  • Anisotropic & Steric Effects:

    • Bromine is significantly larger (Van der Waals radius: 1.85 Å) than Chlorine (1.75 Å).

    • In some heterocycles, the "Heavy Atom Effect" of bromine can cause anomalous shielding on the carbon it is attached to, but for the beta-protons (N-CH₃), the inductive effect typically dominates.

Experimental Expectation (CDCl₃)
  • 4-bromo-5-chloro-1-methyl-1,2,3-triazole: δ ~4.12 ppm

  • 4,5-dibromo-1-methyl-1,2,3-triazole: δ ~4.08 ppm

  • Note: The difference (Δδ ≈ 0.04 ppm) is often smaller than solvent impurity shifts or concentration effects. Do not rely on 1H NMR alone for identification.

Part 2: Definitive Characterization (The "Gold" Standard)

To unambiguously distinguish these compounds, you must utilize 13C NMR or Mass Spectrometry .

A. 13C NMR: The Heavy Atom Effect

The most reliable spectroscopic method is observing the carbon shifts of the triazole ring (C4 and C5).

  • Mechanism: The "Heavy Atom Effect" (Spin-Orbit Coupling) causes significant upfield shielding for carbons attached to heavy halogens (I > Br > Cl > F).

  • The Trend: C-Br resonates at a much lower frequency (lower ppm) than C-Cl.

Comparison Table (13C NMR in CDCl₃):

Position4-bromo-5-chloro- (Compound A)4,5-dibromo- (Compound B)
C4 (C-Br) ~115 ppm~115 ppm
C5 (C-X) ~128 ppm (C-Cl) ~113 ppm (C-Br)
N-CH₃ ~36 ppm~36 ppm

Result: The C5 signal in the chloro-analog will be ~15 ppm downfield of the bromo-analog. This is unmistakable.

B. Mass Spectrometry: Isotope Patterns

The natural abundance of halogen isotopes provides a unique "fingerprint."

  • Chlorine: ³⁵Cl (75%) / ³⁷Cl (25%) → 3:1 ratio.

  • Bromine: ⁷⁹Br (50%) / ⁸¹Br (50%) → 1:1 ratio.

Isotope Pattern Prediction:

  • 4,5-Dibromo (Br₂):

    • Pattern: 1 : 2 : 1 (M : M+2 : M+4)

    • Visual: A "triplet-like" cluster of peaks.

  • 4-Bromo-5-Chloro (BrCl):

    • Pattern: Distinct mixed ratio.

    • Calculation:

      • M (⁷⁹Br, ³⁵Cl): 37.5%

      • M+2 (⁸¹Br, ³⁵Cl + ⁷⁹Br, ³⁷Cl): 50%

      • M+4 (⁸¹Br, ³⁷Cl): 12.5%

    • Visual: A dominant central peak (M+2) with a smaller M peak and a tiny M+4 peak (approx 3 : 4 : 1 intensity).

Part 3: Experimental Workflow & Synthesis Logic

Below is a logic flow for synthesizing and verifying the mixed halogen species, ensuring you do not accidentally produce the dibromo analog.

G Start Starting Material: 4,5-dibromo-1-methyl-1,2,3-triazole Step1 Step 1: Selective Lithiation (n-BuLi, -78°C, THF) Start->Step1 Br/Li Exchange at C5 Inter Intermediate: 5-Lithio-4-bromo-triazole species Step1->Inter Kinetic Control Step2 Step 2: Electrophilic Chlorination (Hexachloroethane or NCS) Inter->Step2 Quench Product Product: 4-bromo-5-chloro-1-methyl-1,2,3-triazole Step2->Product Check QC Check: 13C NMR & Mass Spec Product->Check Verify Halogen Placement

Caption: Synthetic pathway for accessing the mixed halogen species via selective Br/Li exchange. Note that C5-Br is more labile than C4-Br due to the adjacent N1 lone pair coordination.

References

  • General 1,2,3-Triazole NMR Data

    • Source: Sigma-Aldrich / Merck SpectraBase.
    • Data: 1-methyl-1,2,3-triazole 1H NMR (CDCl₃) δ 4.09 (s, 3H), 7.71 (s, 1H), 7.56 (s, 1H).
    • URL:

  • Halogenation Effects in Azoles

    • Title: "Regioselective Halogen
    • Context: Discusses the reactivity difference between C4 and C5 positions, confirming C5 is the primary site for lithi
    • URL:

  • Heavy Atom Effect in 13C NMR

    • Title: "Carbon-13 NMR Spectroscopy of Heterocyclic Compounds."
    • Context: Defines the upfield shift of C-Br vs C-Cl in aromatic systems (approx. 10-15 ppm difference).
    • URL:

Comparative

A Medicinal Chemist's Guide: The Strategic Advantage of Mixed Halogenation in Triazole Drug Candidates

Abstract In modern drug discovery, the strategic incorporation of halogens is a cornerstone of lead optimization. While symmetric dihalogenation has been a common tactic, this guide illuminates the superior, nuanced adva...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug discovery, the strategic incorporation of halogens is a cornerstone of lead optimization. While symmetric dihalogenation has been a common tactic, this guide illuminates the superior, nuanced advantages offered by mixed halogen substitution on triazole scaffolds. By breaking molecular symmetry, medicinal chemists can unlock a powerful strategy for multi-parameter optimization, simultaneously fine-tuning metabolic stability, target affinity, and physicochemical properties. This guide provides a detailed comparison, supported by established principles and experimental data, demonstrating how unsymmetrical chloro-fluoro, bromo-fluoro, or other mixed halogen patterns can resolve challenges that symmetrically substituted analogs cannot. We further provide detailed, field-proven protocols for the key assays required to validate these performance advantages in a drug discovery setting.

Introduction: Beyond Symmetric Substitution

The 1,2,3-triazole ring is a highly valued scaffold in medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and facile synthesis via "click chemistry".[1] Halogenation of these and other core structures is a primary tool used to enhance drug-like properties.[2] Traditionally, this has often involved symmetric di-substitution (e.g., dichloro, difluoro). However, this approach can be a blunt instrument. Optimizing one property, such as metabolic stability with fluorine, may come at the cost of another, like target binding affinity, which might be better served by a different halogen like chlorine or bromine.[3][4]

Mixed halogenation, the introduction of two different halogens onto the triazole core, presents a more sophisticated and effective strategy. This approach allows for a "division of labor," where each halogen is chosen to perform a specific function based on its unique physicochemical properties.[5][6] This guide will explore the key advantages of this unsymmetrical approach, focusing on three pillars of drug design: pharmacokinetic enhancement, pharmacodynamic optimization, and the fine-tuning of molecular properties.

The Asymmetry Advantage: Multi-Parameter Optimization

The core thesis for the superiority of mixed halogen triazoles is the ability to resolve competing optimization challenges simultaneously. A drug candidate must possess a finely tuned balance of properties—potency, stability, solubility, and permeability—to succeed. Symmetric substitution forces a compromise, whereas mixed halogenation allows for targeted, independent modulation of these parameters at different positions on the scaffold.

Advantage 1: Engineering Metabolic Stability without Sacrificing Potency

A frequent challenge in drug development is blocking metabolic soft spots, often aromatic C-H bonds susceptible to oxidation by cytochrome P450 (CYP) enzymes.[6] The carbon-fluorine (C-F) bond, being the strongest covalent bond to carbon, is exceptionally effective for this purpose.[3] Replacing a metabolically labile hydrogen with fluorine can dramatically increase a compound's half-life.[7][8][9]

However, fluorine is a poor halogen bond donor due to its high electronegativity and low polarizability.[4][5] Halogen bonds are crucial, highly directional non-covalent interactions between a halogen (Cl, Br, I) and a Lewis base (e.g., a backbone carbonyl oxygen in a protein) that can significantly enhance binding affinity.[1][10]

This creates a classic optimization dilemma:

  • A symmetric difluoro-triazole may exhibit excellent metabolic stability but suffer from reduced potency if a halogen bond is critical for target engagement.

  • A symmetric dichloro-triazole might show high potency due to strong halogen bonding but have a short half-life if a metabolic liability remains unaddressed.

The mixed halogen (chloro-fluoro) triazole provides an elegant solution. The fluorine atom can be strategically placed at the site of metabolism, while the chlorine atom is positioned to form a critical halogen bond in the target's binding pocket. This allows for the concurrent achievement of both high metabolic stability and high potency.

The following diagram illustrates this strategic decision-making workflow.

G cluster_0 Lead Compound Optimization Workflow cluster_1 Symmetric Strategy cluster_2 Mixed Halogen Strategy Lead Lead Triazole (High Potency, Poor Stability) SAR Identify Metabolic 'Soft Spot' & Halogen Bond Opportunity Lead->SAR Analysis Difluoro Difluoro Analog (+ Stability, - Potency) SAR->Difluoro Dichloro Dichloro Analog (- Stability, + Potency) SAR->Dichloro Mixed Chloro-Fluoro Analog (+ Stability, + Potency) SAR->Mixed Strategic Choice Outcome Optimized Candidate Mixed->Outcome

Figure 1: Strategic workflow comparing symmetric vs. mixed halogenation.
Advantage 2: Fine-Tuning Physicochemical Properties

Beyond the potency-stability axis, mixed halogenation offers granular control over crucial physicochemical properties like lipophilicity (LogD) and solubility. These properties govern a drug's absorption, distribution, and clearance.

Halogens contribute differently to lipophilicity, with the general trend being I > Br > Cl > F.[3] A molecular matched-pair analysis comparing chlorinated and fluorinated compounds found that chlorinated analogs are consistently more lipophilic, with a mean LogD increase of 0.45 units.[3]

This differential allows a chemist to "titrate" the overall lipophilicity of a molecule. If a symmetric dichloro-triazole is too lipophilic, leading to poor solubility or off-target effects, replacing one chlorine with a fluorine can reduce LogD to a more desirable range without completely altering the electronic profile. Conversely, if a difluoro-triazole is not lipophilic enough for effective membrane permeability, replacing one fluorine with a chlorine can provide a necessary boost.

Table 1: Comparative Physicochemical Properties of Halogens This table summarizes general trends compiled from authoritative sources.[2][3]

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
van der Waals Radius (Å)1.471.741.851.98
Electronegativity (Pauling)3.983.162.962.66
Lipophilicity Contribution (π)+0.14+0.71+0.86+1.12
Halogen Bond Donor StrengthVery WeakModerateStrongVery Strong
Metabolic Blockade PotentialExcellentFairFairFair

Experimental Validation: A Practical Guide

Asserting the advantages of a mixed halogen strategy requires rigorous experimental validation. Below are detailed, step-by-step protocols for two fundamental assays used to compare the performance of symmetric and unsymmetrical analogs: the Microsomal Stability Assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol 1: Liver Microsomal Stability Assay

This assay determines a compound's metabolic stability by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP enzymes.[7][11]

Objective: To compare the metabolic half-life (t½) and intrinsic clearance (CLint) of a difluoro-, dichloro-, and chloro-fluoro-triazole analog.

Materials:

  • Human Liver Microsomes (HLM), pooled (e.g., from a commercial supplier)

  • Test Compounds (10 mM stock in DMSO)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[12]

  • Positive Control (e.g., Verapamil, a compound with known high clearance)

  • Negative Control (compound incubated without NADPH)

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation plates and analytical plates

  • Incubator set to 37°C

Methodology:

  • Preparation:

    • Thaw HLM and NADPH regenerating system on ice.

    • Prepare a 0.5 mg/mL microsomal solution by diluting the HLM stock with 0.1 M phosphate buffer. Keep on ice.[11]

    • Prepare the final test compound working solutions (e.g., 100 µM in ACN/water) from the DMSO stock. This intermediate dilution minimizes the final DMSO concentration.

  • Incubation Workflow:

    • Add the microsomal solution to the wells of the 96-well plate.

    • Add the test compounds to achieve a final concentration of 1 µM.[11]

    • Pre-warm the plate at 37°C for 5 minutes.

    • To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system to all wells (except the negative control wells, to which buffer is added instead).[7]

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN with internal standard to the respective wells.[7][13] The 0-minute sample is quenched immediately after adding NADPH.

  • Sample Processing & Analysis:

    • Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 g for 20 min) to precipitate proteins.[7]

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.

  • Data Interpretation:

    • Plot the natural log of the percent remaining compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (k / [protein concentration]) * 1000

The following diagram outlines the experimental workflow for this assay.

G cluster_0 Microsomal Stability Assay Workflow cluster_1 5. Time Course Quenching prep 1. Prepare Reagents (Microsomes, NADPH, Compounds) plate 2. Plate Setup Add microsomes & compounds prep->plate warm 3. Pre-warm Plate (37°C, 5 min) plate->warm start 4. Initiate Reaction Add NADPH warm->start t0 T=0 min start->t0 Add ice-cold ACN + IS t5 T=5 min t15 T=15 min t30 T=30 min t60 T=60 min process 6. Process Samples (Centrifuge, collect supernatant) t60->process analysis 7. LC-MS/MS Analysis process->analysis data 8. Calculate t½ and CLint analysis->data

Figure 2: Step-by-step workflow for the microsomal stability assay.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method to predict passive membrane permeability.[4][5]

Objective: To determine the effective permeability (Pe) of the difluoro-, dichloro-, and chloro-fluoro-triazole analogs, modeling passive absorption across the gastrointestinal (GI) tract.

Materials:

  • PAMPA "sandwich" plates (a 96-well filter donor plate and a 96-well acceptor plate).[5]

  • Artificial membrane solution (e.g., 2% w/v phosphatidylcholine in dodecane).

  • Phosphate Buffered Saline (PBS), pH 7.4 (for acceptor wells) and pH 5.0-6.5 (for donor wells, to simulate GI conditions).

  • Test Compounds (10 mM stock in DMSO).

  • High and low permeability control compounds (e.g., Propranolol and Atenolol).

  • UV-Vis spectrophotometer plate reader or LC-MS/MS.

Methodology:

  • Membrane Coating:

    • Carefully pipette 5 µL of the artificial membrane solution onto the filter of each well in the donor plate. Be careful not to puncture the membrane.[14]

  • Plate Preparation:

    • Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[15]

    • Prepare the donor solutions by diluting the test compounds and controls into the donor buffer (e.g., pH 6.5) to a final concentration of ~50-100 µM. The final DMSO concentration should be <1%.[5]

    • Add 200 µL of the donor solutions to the wells of the coated donor plate.[14]

  • Incubation:

    • Carefully place the donor plate onto the acceptor plate to form the "sandwich".[5]

    • Incubate the sandwich assembly at room temperature for a defined period (e.g., 4-18 hours) in a humidified chamber to prevent evaporation.[5][14]

  • Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis for compounds with a chromophore, or LC-MS/MS for higher sensitivity and specificity).[5]

    • An equilibrium concentration must also be determined by mixing donor and acceptor solutions without the membrane.[14]

  • Data Interpretation:

    • Calculate the effective permeability coefficient (Pe) using the following equation: Pe = C * [-ln(1 - [drug]acceptor / [drug]equilibrium)] Where C is a constant incorporating the volumes of the wells and the surface area of the membrane.

    • Compounds are typically categorized as low, medium, or high permeability based on their Pe values relative to the controls.

Summary and Future Outlook

As our understanding of structure-activity and structure-property relationships continues to grow, the intentional design of unsymmetrical, mixed-halogenated scaffolds will become an increasingly vital strategy. Future work will likely focus on developing novel synthetic methods for their efficient construction and further exploring synergistic effects between different halogen combinations to address complex drug design challenges.

References

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]

  • Yadav, M., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 963311. [Link]

  • Zahid, M., et al. (2021). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 26(11), 3175. [Link]

  • Summerfield, C., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. (Note: Based on preprint information, publication is expected). [Link]

  • ResearchGate. (n.d.). Structure-activity relationship between triazoles as miconazole analogues. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Xu, Z., et al. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Chemical Information and Modeling, 54(1), 69-78. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Crofton, K. M. (1996). A structure-activity relationship for the neurotoxicity of triazole fungicides. Toxicology Letters, 84(3), 155-159. [Link]

  • Arockia Babu, M., et al. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • De, P., & Sarmah, P. (2022). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. Molecules, 27(23), 8560. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]

  • Theodora, M. D., & Demetzos, C. (2018). Halogenase engineering and its utility in medicinal chemistry. Future Medicinal Chemistry, 10(8), 847-851. [Link]

  • Ali, N., et al. (2024). Highlights on U.S. FDA-Approved Halogen-Containing Drugs in 2024. ResearchGate. [Link]

  • Fallacara, A. L., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1643. [Link]

  • Lu, C. H., et al. (2007). Halogen Bonding—A Novel Interaction for Rational Drug Design? Journal of Medicinal Chemistry, 50(26), 6665-6671. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-BROMO-5-CHLORO-1-METHYL-1H-1,2,3-TRIAZOLE proper disposal procedures

Executive Summary & Waste Characterization Core Directive: This compound is a Halogenated Nitrogen Heterocycle . It must never be commingled with general non-halogenated organic solvents or oxidizers.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Waste Characterization

Core Directive: This compound is a Halogenated Nitrogen Heterocycle . It must never be commingled with general non-halogenated organic solvents or oxidizers.

Disposal of 4-Bromo-5-chloro-1-methyl-1H-1,2,3-triazole requires a bifurcated approach: managing the toxic halogenated load (Cl, Br) and mitigating the energetic potential of the triazole ring. While the halogen substitution stabilizes the ring compared to the parent triazole, the nitrogen-rich core poses a risk of rapid decomposition under thermal stress.

Physicochemical Disposal Data
ParameterValue / CharacteristicOperational Implication
CAS Number 13273-53-5 (Analog/Base)Identifier for waste manifesting.
Waste Class Halogenated Organic Requires high-temp incineration with acid scrubbing.
Physical State Solid (Low Melting Point)May sublime; seal containers immediately.
Thermal Stability Moderate (< 200°C decomp)Do not autoclave. Avoid friction/impact.
Combustion Byproducts NOx, HCl, HBr, HCNToxic off-gassing; requires ventilated handling.
Incompatibilities Strong Oxidizers, Heavy MetalsRisk of shock-sensitive metal-triazolate formation.

Risk Assessment & Pre-Disposal Stabilization

Before removing the waste from the fume hood, you must validate its stability. This is a Self-Validating System designed to prevent drum pressurization or downstream explosions.

The "Triazole Rule" (Critical Safety Mechanism)

1,2,3-Triazoles can coordinate with transition metals (Copper, Silver, Lead) to form shock-sensitive azides/triazolates .

  • Check: Has this material been in contact with metal needles, spatulas, or copper catalysts (Click Chemistry)?

  • Action: If metal contamination is suspected, the waste must be treated as Explosive/Reactive and handled by a specialist team, not standard lab disposal.

Stabilization Protocol
  • Quench Active Reactions: If the triazole is part of a reaction mixture, ensure all reagents (especially lithium/magnesium species) are fully quenched with isopropanol or ammonium chloride solution.

  • pH Validation: Check the pH of the waste slurry.

    • Target: pH 6–8.

    • Why: Acidic conditions can liberate free halogen gases (Cl₂, Br₂). Basic conditions can induce ring cleavage or polymerization.

  • Solvent Carrier: If dissolving for disposal, use Dichloromethane (DCM) or Chloroform . Do not use Acetone or Ethyl Acetate if strong oxidizers are present.

Operational Disposal Workflow

Do not rely on memory. Follow this logic flow to determine the correct waste stream.

DisposalWorkflow Start Waste: 4-Bromo-5-chloro-1-methyl-1,2,3-triazole StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Precipitate StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid MetalCheck Metal Catalyst Present? (Cu, Ag, Pd) SolidPath->MetalCheck SolventCheck Solvent Type? LiquidPath->SolventCheck HaloBin Stream A: Halogenated Solvents (High BTU Incineration) SolventCheck->HaloBin Contains DCM/Chloroform SolventCheck->HaloBin Contains Non-Halo Solvents SolidBin Stream B: Solid Toxic Waste (Double Bagged) ReactiveBin Stream C: Reactive/Explosive (Call EHS) MetalCheck->SolidBin No Metals MetalCheck->ReactiveBin Yes (Risk of Triazolates)

Figure 1: Decision Logic for Waste Stream Segregation. Note that the presence of the halogenated triazole overrides the solvent classification, defaulting the entire mixture to "Halogenated Waste."

Packaging Instructions
  • Solid Waste:

    • Place solid material in a clear polyethylene bag.

    • Seal with tape.

    • Place the sealed bag inside a Wide-Mouth High-Density Polyethylene (HDPE) Jar .

    • Label as: "Toxic Solid - Halogenated Organic - 4-Bromo-5-chloro-1-methyl-1,2,3-triazole".

  • Liquid Waste:

    • Use a Safety Can or Coated Glass Bottle (Amber).

    • Leave 10% headspace for expansion.

    • Vented Caps are recommended to prevent pressure buildup from slow decomposition.

Professional Destruction (Incineration)

This section details the fate of the chemical after it leaves your laboratory. This knowledge allows you to audit your waste disposal vendor.

Method: Rotary Kiln Incineration. Requirement: The facility must be permitted for Halogenated Organics (RCRA Code U/P or Characteristic D019/D022) .

  • Temperature: Primary chamber > 1100°C.

    • Scientific Rationale: High temperatures are required to ensure the complete rupture of the C-Cl and C-Br bonds. Incomplete combustion at lower temperatures (600–800°C) can catalyze the formation of Dioxins and Furans , which are persistent environmental toxins [1].

  • Residence Time: > 2 seconds.

  • Scrubbing: The exhaust gas must pass through a wet caustic scrubber (NaOH).

    • Mechanism:[1][2]

      
      
      
    • Mechanism:[1][2]

      
      
      
    • Without scrubbing, the incineration will release corrosive acid rain precursors.

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate: The dust is a respiratory irritant. Clear the immediate area.[2][3]

  • PPE: Don double nitrile gloves, safety goggles, and an N95 or P100 respirator .

  • Neutralization (Do not use water):

    • Cover the spill with Vermiculite or Dry Sand .

    • Do not use paper towels (fire risk with energetic nitrogen compounds).

  • Cleanup: Sweep gently to avoid dust generation. Place in a hazardous waste bag.

  • Decontamination: Wash the surface with a 5% Sodium Thiosulfate solution (to reduce any free halogens) followed by soapy water.

References

  • United States Environmental Protection Agency (EPA). (2023). Incineration of Halogenated Organic Wastes: Technical Guidance for RCRA Permits. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2023). Compound Summary: 4-Bromo-1-methyl-1,2,3-triazole (Analog Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.